
"trans-3-Hexen-1-ol" spectroscopic data (NMR,
IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: trans-3-Hexen-1-ol

Cat. No.: B3021457 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of trans-3-Hexen-1-ol

Authored by: Dr. Gemini, Senior Application
Scientist
Introduction

trans-3-Hexen-1-ol, a C6 aliphatic alcohol, is a significant volatile organic compound (VOC)

found in a variety of plants and is known for its characteristic fresh green, grassy aroma.[1][2]

Its presence in numerous natural products and its use as a fragrance and flavoring agent

necessitate precise analytical methods for its identification and characterization.[1][2] This

technical guide provides a comprehensive overview of the spectroscopic data for trans-3-
Hexen-1-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug

development and related fields, offering in-depth analysis, field-proven insights, and detailed

experimental protocols.

The structural elucidation of organic molecules is a cornerstone of chemical research and

development. A multi-spectroscopic approach is indispensable for unambiguous structure

confirmation. This guide will demonstrate how ¹H NMR, ¹³C NMR, IR, and MS data collectively

provide a detailed and self-validating confirmation of the molecular structure of trans-3-Hexen-
1-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Look at the Proton and Carbon
Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for

elucidating the structure of organic compounds in solution. By probing the magnetic properties

of atomic nuclei, NMR provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of trans-3-Hexen-1-ol
The ¹H NMR spectrum of trans-3-Hexen-1-ol provides a wealth of information about the

number of different types of protons, their electronic environments, and their proximity to other

protons. The spectrum, typically run in deuterated chloroform (CDCl₃), exhibits distinct signals

corresponding to each unique proton in the molecule.

Table 1: ¹H NMR Peak Assignments for trans-3-Hexen-1-ol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.58 m 1H H-4

~5.39 m 1H H-3

~3.60 t 2H H-1

~2.26 q 2H H-2

~2.03 quintet 2H H-5

~0.98 t 3H H-6

~2.64 br s 1H -OH

Data sourced from PubChem and ChemicalBook.[1][3]

Interpretation of the ¹H NMR Spectrum:
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Olefinic Protons (H-3 and H-4): The signals in the downfield region (~5.39-5.58 ppm) are

characteristic of protons attached to a carbon-carbon double bond. The multiplet nature of

these signals arises from coupling to each other (vicinal coupling) and to the adjacent

methylene protons (allylic coupling). The large coupling constant observed between H-3 and

H-4 is indicative of a trans stereochemistry.

Hydroxymethyl Protons (H-1): The triplet at approximately 3.60 ppm corresponds to the two

protons on the carbon bearing the hydroxyl group. The triplet multiplicity is a result of

coupling to the adjacent methylene protons (H-2).

Methylene Protons (H-2 and H-5): The methylene protons at C-2 appear as a quartet around

2.26 ppm due to coupling with the protons at C-1 and C-3. The protons at C-5 appear as a

quintet around 2.03 ppm, resulting from coupling to the protons at H-4 and H-6.

Methyl Protons (H-6): The upfield triplet at approximately 0.98 ppm is characteristic of a

terminal methyl group coupled to an adjacent methylene group (H-5).

Hydroxyl Proton (-OH): The broad singlet at around 2.64 ppm is assigned to the hydroxyl

proton. Its chemical shift can vary with concentration and temperature, and it often appears

as a broad signal due to chemical exchange.

¹³C NMR Spectroscopy of trans-3-Hexen-1-ol
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic

environment.

Table 2: ¹³C NMR Peak Assignments for trans-3-Hexen-1-ol
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Chemical Shift (δ, ppm) Assignment

135.37 C-4

125.03 C-3

62.19 C-1

36.02 C-2

25.70 C-5

13.80 C-6

Data sourced from PubChem.[1]

Interpretation of the ¹³C NMR Spectrum:

Olefinic Carbons (C-3 and C-4): The signals at 125.03 and 135.37 ppm are in the typical

range for sp²-hybridized carbons of a double bond.

Hydroxymethyl Carbon (C-1): The signal at 62.19 ppm is characteristic of a carbon atom

attached to an oxygen atom in an alcohol.

Aliphatic Carbons (C-2, C-5, and C-6): The remaining signals at 36.02, 25.70, and 13.80

ppm correspond to the sp³-hybridized carbons of the ethyl and propyl fragments of the

molecule.

Experimental Protocol: NMR Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation.[4] For a volatile

liquid like trans-3-Hexen-1-ol, the following protocol is recommended:

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the

sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar

organic compounds.[5]

Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-20 mg of the

analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5][6] For ¹³C NMR, a higher
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concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a

reasonable time.[5]

Sample Preparation:

Accurately weigh the desired amount of trans-3-Hexen-1-ol into a clean, dry vial.

Add the appropriate volume of deuterated solvent to the vial.

Gently vortex or sonicate the mixture to ensure complete dissolution.[5]

Transfer to NMR Tube:

Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur

pipette to remove any particulate matter.[7]

Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube to a height

of 4-5 cm.[4][5]

Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation, which is

particularly important for a volatile sample.[5] Wipe the outside of the tube with a lint-free

tissue to remove any dust or fingerprints.

Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in CDCl3 Filter Solution Transfer to NMR Tube Place in NMR Spectrometer Shim Magnetic Field Acquire Spectrum Fourier Transform & Phasing Integrate Peaks Assign Signals Interpret Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
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Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional

groups present in a molecule. The absorption of infrared radiation causes molecular vibrations,

and the frequencies of these vibrations are characteristic of specific bonds.

IR Spectrum of trans-3-Hexen-1-ol
The IR spectrum of trans-3-Hexen-1-ol displays characteristic absorption bands that confirm

the presence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Table 3: Key IR Absorption Bands for trans-3-Hexen-1-ol

Wavenumber (cm⁻¹) Description Functional Group

~3330 (broad) O-H stretching Alcohol (-OH)

~2960-2870 C-H stretching Aliphatic (sp³)

~1670 C=C stretching Alkene

~1050 C-O stretching Primary Alcohol

~965 C-H bending (out-of-plane) trans-Alkene

Data sourced from the NIST Chemistry WebBook.[8][9]

Interpretation of the IR Spectrum:

O-H Stretch: The most prominent feature is the broad absorption band centered around 3330

cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.

C-H Stretches: The sharp peaks between 2960 and 2870 cm⁻¹ are due to the C-H stretching

vibrations of the sp³-hybridized carbons in the molecule.

C=C Stretch: A weaker absorption around 1670 cm⁻¹ corresponds to the C=C stretching

vibration of the alkene.

C-O Stretch: The strong band at approximately 1050 cm⁻¹ is attributed to the C-O stretching

vibration of the primary alcohol.
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trans-C-H Bend: The absorption at ~965 cm⁻¹ is a key diagnostic peak for a trans-

disubstituted alkene, arising from the out-of-plane C-H bending vibration.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy

that is ideal for analyzing liquids and solids with minimal sample preparation.[10]

Background Spectrum: Before analyzing the sample, a background spectrum of the clean

ATR crystal must be collected.[11] This accounts for any atmospheric or instrumental

interferences.

Sample Application: Place a small drop of trans-3-Hexen-1-ol directly onto the ATR crystal.

[10][11] Ensure that the crystal surface is completely covered.

Data Acquisition: Acquire the IR spectrum of the sample.

Cleaning: After the measurement, the crystal can be easily cleaned by wiping it with a soft

cloth or tissue dampened with a suitable solvent, such as isopropanol or ethanol.[10]

Mass Spectrometry (MS): Determining the Molecular
Weight and Fragmentation Pattern
Mass spectrometry (MS) is a powerful analytical technique that provides information about the

molecular weight and structural features of a compound by measuring the mass-to-charge ratio

(m/z) of its ions.

Mass Spectrum of trans-3-Hexen-1-ol
The electron ionization (EI) mass spectrum of trans-3-Hexen-1-ol provides key information for

its identification.

Table 4: Major Peaks in the Mass Spectrum of trans-3-Hexen-1-ol
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m/z Relative Intensity (%) Proposed Fragment

100 ~5 [M]⁺ (Molecular Ion)

82 ~15 [M - H₂O]⁺

71 ~30 [M - C₂H₅]⁺

67 ~100 [C₅H₇]⁺

55 ~50 [C₄H₇]⁺

41 ~85 [C₃H₅]⁺ (Allyl Cation)

Data sourced from the NIST Chemistry WebBook.[12]

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The peak at m/z 100 corresponds to the molecular ion [C₆H₁₂O]⁺,

confirming the molecular weight of the compound.[12]

Loss of Water: The peak at m/z 82 results from the loss of a water molecule from the

molecular ion, a common fragmentation pathway for alcohols.

Loss of an Ethyl Group: The peak at m/z 71 is due to the cleavage of the C4-C5 bond,

resulting in the loss of an ethyl radical.

Base Peak: The most intense peak (base peak) at m/z 67 is likely due to a rearrangement

and fragmentation process.

Other Fragments: The prominent peaks at m/z 55 and 41 are characteristic fragments of

unsaturated aliphatic chains.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
For a volatile compound like trans-3-Hexen-1-ol, Gas Chromatography-Mass Spectrometry

(GC-MS) is the analytical method of choice. The gas chromatograph separates the
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components of a mixture, and the mass spectrometer provides structural information for each

component.[13][14]

Sample Preparation: Prepare a dilute solution of trans-3-Hexen-1-ol in a volatile organic

solvent (e.g., dichloromethane or hexane).

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is

vaporized and carried onto the chromatographic column by an inert carrier gas (e.g., helium).

Chromatographic Separation: The components of the sample are separated on the GC

column based on their boiling points and interactions with the stationary phase. A

temperature program is typically used to elute compounds with a wide range of boiling

points.[14]

Ionization and Mass Analysis: As each component elutes from the GC column, it enters the

mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions

are then separated based on their mass-to-charge ratio and detected.

Visualization of Mass Spectrometry Fragmentation
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Caption: A simplified proposed fragmentation pathway for trans-3-Hexen-1-ol in EI-MS.

Synthesis of Spectroscopic Data: A Coherent
Structural Confirmation
The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques.

Each method provides a piece of the structural puzzle, and together they offer a self-validating

and unambiguous confirmation of the structure of trans-3-Hexen-1-ol.

Table 5: Correlation of Spectroscopic Data with the Structure of trans-3-Hexen-1-ol

Structural
Feature

¹H NMR
Evidence

¹³C NMR
Evidence

IR Evidence MS Evidence

-OH Group

Broad singlet

~2.64 ppm;

triplet for CH₂-O

~3.60 ppm

Signal at 62.19

ppm (C-O)

Broad O-H

stretch ~3330

cm⁻¹; C-O

stretch ~1050

cm⁻¹

Loss of H₂O (m/z

82)

trans-C=C Bond

Olefinic protons

~5.4-5.6 ppm

with large

coupling

constant

Signals at 125.03

and 135.37 ppm

C=C stretch

~1670 cm⁻¹;

trans-C-H bend

~965 cm⁻¹

Fragments at

m/z 67, 55, 41

Ethyl Group

Triplet ~0.98

ppm (CH₃);

quintet ~2.03

ppm (CH₂)

Signals at 13.80

and 25.70 ppm

C-H stretches

~2960-2870

cm⁻¹

Loss of C₂H₅

(m/z 71)

Molecular

Formula

Integration of

proton signals

6 distinct carbon

signals
-

Molecular ion at

m/z 100

Conclusion
The comprehensive spectroscopic analysis of trans-3-Hexen-1-ol using ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry provides a detailed and consistent picture of its molecular structure.
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The data from each technique corroborates the others, confirming the presence of a primary

alcohol, a trans-disubstituted double bond, and a C6 aliphatic chain. The protocols and

interpretations presented in this guide serve as a robust framework for the characterization of

this and similar organic molecules, underscoring the importance of a multi-technique approach

in modern chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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